1-ペンチル-1H-インドール-3-カルボン酸

概要

説明

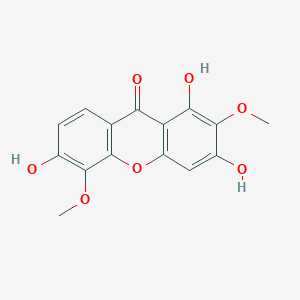

PB-22 3-carboxyindole metabolite is a significant metabolite of the synthetic cannabinoid PB-22. Synthetic cannabinoids are a class of compounds that mimic the effects of natural cannabinoids found in cannabis. PB-22, specifically, is known for its potent psychoactive effects and has been widely studied for its metabolic pathways and toxicological properties .

科学的研究の応用

PB-22 3-carboxyindole metabolite has several scientific research applications:

作用機序

PB-22 3-カルボキシインドール代謝物の作用機序には、体内のカンナビノイド受容体との相互作用が含まれます。 PB-22を含む合成カンナビノイドは、カンナビノイドCB1およびCB2受容体のアゴニストです . PB-22がこれらの受容体に結合すると、さまざまなシグナル伝達経路が活性化され、向精神作用を引き起こします。 代謝物自体は、母体化合物を分解して排除しようとする体の試みの産物です .

類似の化合物:

5F-PB-22: この化合物は、PB-22のフッ素化アナログであり、同様の代謝経路をたどります.

XLR-11: 同様の構造と代謝プロファイルを有する別の合成カンナビノイド.

UR-144: PB-22と構造的な類似性を共有し、同様の代謝反応を起こします.

PB-22 3-カルボキシインドール代謝物のユニークさ: PB-22 3-カルボキシインドール代謝物は、エステル加水分解と酸化を含む特定の代謝経路によりユニークです。 これにより、PB-22摂取の検出のためのバイオマーカーとして使用できる独自の代謝物のセットが生成されます .

生化学分析

Cellular Effects

Indole derivatives have been found to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .

Dosage Effects in Animal Models

Indole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .

Metabolic Pathways

It has been found that the predominant metabolic pathway for PB-22, a related compound, was ester hydrolysis yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites .

Transport and Distribution

Indole derivatives have been found to have diverse biological activities, suggesting that they may interact with various transporters or binding proteins .

Subcellular Localization

Indole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .

準備方法

合成経路と反応条件: PB-22 3-カルボキシインドール代謝物の合成は、通常、PB-22の加水分解を伴います。 PB-22の主要な代謝経路はエステル加水分解であり、さまざまなペンチルインドール-3-カルボン酸代謝物を生成します . 反応条件には、人間の代謝プロセスを模倣するために、ヒト肝細胞またはその他の生物学的システムを使用することがよくあります .

化学反応の分析

反応の種類: PB-22 3-カルボキシインドール代謝物は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、ヒドロキシル化代謝物の生成をもたらします.

還元: あまり一般的ではありませんが、還元反応が発生し、還元された代謝物の生成につながる可能性があります。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムがよく使用されます。

置換試薬: 塩素または臭素などのハロゲン化剤は、置換反応に使用できます。

形成される主要な生成物: これらの反応から形成される主要な生成物には、ヒドロキシペンチル-PB-22、PB-22 ペンタン酸、およびその他の酸化された代謝物が含まれます .

4. 科学研究の応用

PB-22 3-カルボキシインドール代謝物は、いくつかの科学研究の応用があります。

類似化合物との比較

5F-PB-22: This compound is a fluorinated analog of PB-22 and undergoes similar metabolic pathways.

XLR-11: Another synthetic cannabinoid with a similar structure and metabolic profile.

UR-144: Shares structural similarities with PB-22 and undergoes comparable metabolic reactions.

Uniqueness of PB-22 3-Carboxyindole Metabolite: PB-22 3-carboxyindole metabolite is unique due to its specific metabolic pathway involving ester hydrolysis and oxidation. This results in a distinct set of metabolites that can be used as biomarkers for the detection of PB-22 intake .

特性

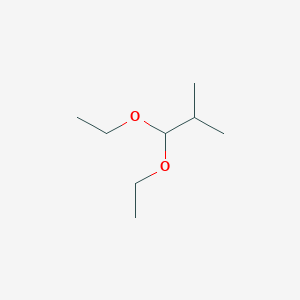

IUPAC Name |

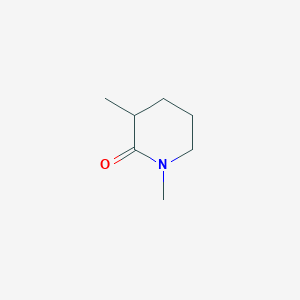

1-pentylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-3-6-9-15-10-12(14(16)17)11-7-4-5-8-13(11)15/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPJUNILBCTRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024523 | |

| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727421-73-0 | |

| Record name | 1-Pentyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 1-pentyl-1H-indole-3-carboxylic acid identified in the research?

A1: 1-pentyl-1H-indole-3-carboxylic acid was identified as a major metabolite of two synthetic cannabinoids, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) and quinolin-8-yl 1-(5-fluoropentyl)-(1H-indole)-3-carboxylate (5F-QUPIC), during in vitro metabolism studies using human liver microsomes. [] The researchers employed reversed-phase chromatography and mass spectrometry to analyze the metabolic products. They observed that both QUPIC and 5F-QUPIC primarily underwent a cleavage reaction, yielding 1-pentyl-1H-indole-3-carboxylic acid and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, respectively. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)